molecular formula C6H9N3 B133063 5-(Aminomethyl)pyridin-2-amine CAS No. 156973-09-0

5-(Aminomethyl)pyridin-2-amine

Cat. No.: B133063
CAS No.: 156973-09-0
M. Wt: 123.16 g/mol
InChI Key: PHBVTMQLXNCAQO-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemistry

  • 5-(Aminomethyl)pyridin-2-amine and its derivatives are explored in various synthetic processes. For example, a two-step synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, starting from related compounds, demonstrates the versatility of aminomethyl pyridines in medicinal chemistry. This approach is particularly useful for creating combinatorial libraries due to the structural diversity of primary amines (Schmid, Schühle, & Austel, 2006).
  • Research shows the ability of Burkholderia sp. MAK1 cells to convert pyridin-2-amines into their 5-hydroxy derivatives, indicating the potential of microbial processes in modifying pyridine derivatives, which are crucial synthons in pharmaceuticals (Stankevičiūtė et al., 2016).

Material Science and Catalysis

  • The study of 2-(aminomethyl)pyridine derivatives has been crucial in material science, particularly in the development of ruthenium(II) complexes. These complexes have applications in catalysis, including transfer hydrogenation and hydrogenation of polar bonds. Crystallographic data of such complexes provide insights into their reduced catalytic activity due to the presence of mixed ligand species (Santiso‐Quiñones & Rodríguez‐Lugo, 2013).

Biochemical Applications

  • 2-(Aminomethyl)pyridine and its derivatives have also been studied for their biochemical interactions. For example, nitrogen-NMR studies on the protonation of 2-(aminomethyl)pyridine reveal insights into the basicity of various nitrogen atoms within the molecule, which is significant for understanding its biochemical behavior (Anderegg, Popov, & Pregosin, 1986).

Pharmaceutical Research

  • In pharmaceutical research, this compound derivatives have been synthesized and evaluated for their potential as anticancer agents. For instance, a series of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, prepared from related amines, showed promising bioactivity against various cancer cell lines (Chavva et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, 2-(Aminomethyl)pyridine, indicates that it is harmful if inhaled or in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for 5-(Aminomethyl)pyridin-2-amine could involve further exploration of its potential in drug development, given the antitrypanosomal and antiplasmodial activities observed in its derivatives . Additionally, the synthesis process could be optimized for better yields and purity .

Relevant Papers The relevant papers retrieved provide valuable information on the synthesis, properties, and potential applications of this compound . They highlight the compound’s role in the synthesis of 2-aminopyrimidine derivatives and its potential in drug development .

Properties

IUPAC Name

5-(aminomethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBVTMQLXNCAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578126
Record name 5-(Aminomethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156973-09-0
Record name 5-(Aminomethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(aminomethyl)pyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 6-aminonicotinonitrile 117-A (5.0 g, 42 mmol) was added a solution of 1 M BH3-THF (294 mL, 294 mmol) at 0° C. (prepared as in J.Org. Chem., Vol. 38, No. 5, 1973). The reaction was stirred at room temperature for 1 hour. The reaction mixture was then slowly pored into ice water. 100 mL 4N HCl was added and stirred for 20 min. The solution was basified with NH4OH to pH of about 11, and then concentrated. THF (300mL×2) was added to the mixture followed by addition of solid KOH (excess). The suspension was stirred. The THF layer was collected by filtration and concentrated to give 5-(aminomethyl)pyridin-2-amine 117-B (4.3 g).
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Synthesis routes and methods II

Procedure details

Lithium aluminium hydride (21 mmol) is added in small portions to 10 mmol of 6-aminonicotinamide in tetrahydrofuran. The mixture is heated at reflux for 72 hours, then brought to ambient temperature and hydrolyzed with water and then with a 1N sodium hydroxide solution. After stirring for one hour, the mixture is filtered through Celite and washed with an 85/15 tetrahydrofuran/methanol mixture. The solvents are then evaporated off and the residue obtained is purified by chromatography on silica gel to yield the expected product in the form of a white solid.
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21 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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